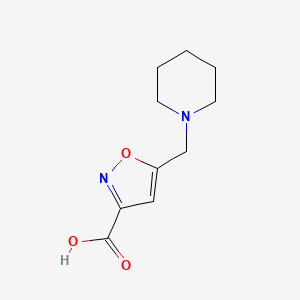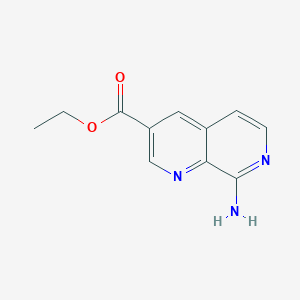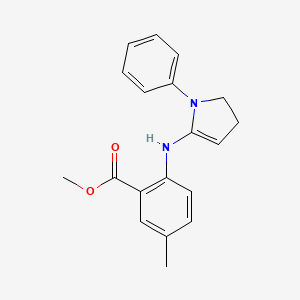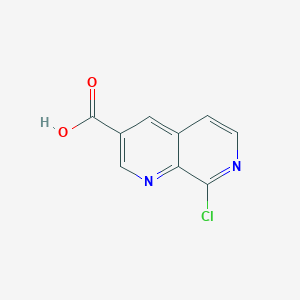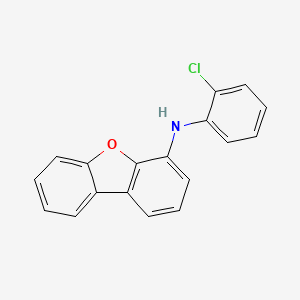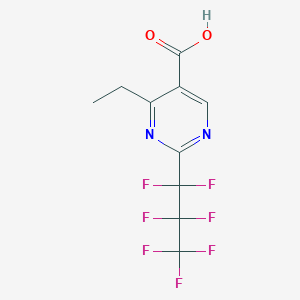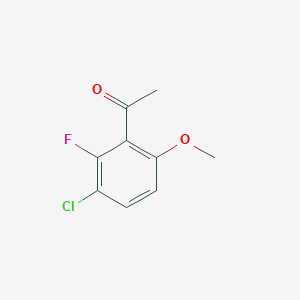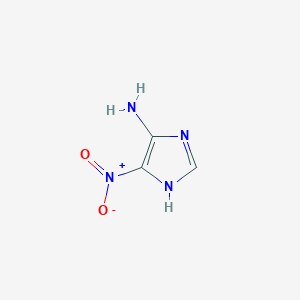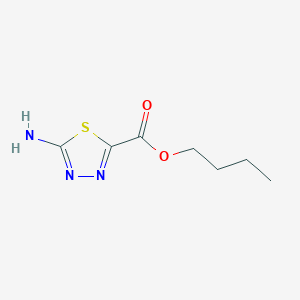
Butyl 5-amino-1,3,4-thiadiazole-2-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Butyl 5-amino-1,3,4-thiadiazole-2-carboxylate is a heterocyclic compound that contains a thiadiazole ring Thiadiazoles are known for their diverse biological activities and are used in various fields such as medicine, agriculture, and materials science
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of butyl 5-amino-1,3,4-thiadiazole-2-carboxylate typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the reaction of butyl chloroformate with 5-amino-1,3,4-thiadiazole-2-carboxylic acid in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Butyl 5-amino-1,3,4-thiadiazole-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carboxylate group can be reduced to form alcohol derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate can be used under acidic or basic conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products Formed
Oxidation: Nitro derivatives
Reduction: Alcohol derivatives
Substitution: Various substituted thiadiazole derivatives
Applications De Recherche Scientifique
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to disrupt DNA replication.
Industry: Used as a corrosion inhibitor in metal surfaces.
Mécanisme D'action
The mechanism of action of butyl 5-amino-1,3,4-thiadiazole-2-carboxylate involves its interaction with biological molecules. In antimicrobial applications, it disrupts the cell membrane integrity of microorganisms. In anticancer research, it interferes with DNA replication by acting as a bioisostere of pyrimidine, thereby inhibiting the proliferation of cancer cells.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 2-Amino-5-tert-butyl-1,3,4-thiadiazole
- 2-Amino-5-methyl-1,3,4-thiadiazole
- 2-Amino-5-phenyl-1,3,4-thiadiazole
Uniqueness
Butyl 5-amino-1,3,4-thiadiazole-2-carboxylate is unique due to its butyl ester group, which imparts different physicochemical properties compared to other thiadiazole derivatives. This structural variation can influence its solubility, reactivity, and biological activity, making it a valuable compound for specific applications.
Propriétés
Formule moléculaire |
C7H11N3O2S |
|---|---|
Poids moléculaire |
201.25 g/mol |
Nom IUPAC |
butyl 5-amino-1,3,4-thiadiazole-2-carboxylate |
InChI |
InChI=1S/C7H11N3O2S/c1-2-3-4-12-6(11)5-9-10-7(8)13-5/h2-4H2,1H3,(H2,8,10) |
Clé InChI |
GDNZOHPYPMQHPJ-UHFFFAOYSA-N |
SMILES canonique |
CCCCOC(=O)C1=NN=C(S1)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1H-Imidazo[4,5-f][1,10]phenanthroline, 2-(3-pyridinyl)-](/img/structure/B11764624.png)
